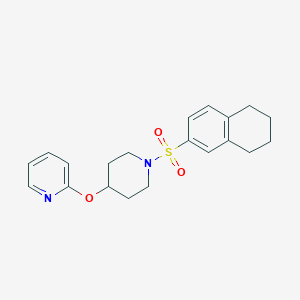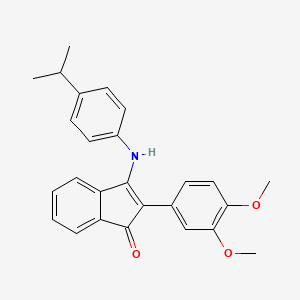
2-(3,4-二甲氧基苯基)-3-((4-异丙基苯基)氨基)茚-1-酮
货号 B2429124
CAS 编号:
1024196-17-5
分子量: 399.49
InChI 键: LVHZZZXSEGXGEK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-Dimethoxyphenyl)-3-((4-isopropylphenyl)amino)inden-1-one is a chemical compound with the molecular formula C26H25NO3 . It is not intended for human or veterinary use and is primarily used for research.
Molecular Structure Analysis
The molecular weight of 2-(3,4-Dimethoxyphenyl)-3-((4-isopropylphenyl)amino)inden-1-one is 399.49. The exact structure of the molecule can be found in various chemical databases .科学研究应用
合成和表征
- 研究重点放在与2-(3,4-二甲氧基苯基)-3-((4-异丙基苯基)氨基)茚-1-酮相关的化合物的合成和表征上。例如,Tayade & Waghmare (2016) 的研究涉及类似化合物的异构化,强调基于化学测试、元素分析和光谱表征的结构验证过程 (Tayade & Waghmare, 2016)。
晶体学和分子结构
- 相关化合物的分子结构和晶体学已得到广泛研究。Asiri等人(2011)研究了类似化合物的共晶结构,提供了有关分子相互作用和结构几何的见解 (Asiri等人,2011)。
抗氧化活性
- 对具有与2-(3,4-二甲氧基苯基)-3-((4-异丙基苯基)氨基)茚-1-酮结构相似性的化合物的抗氧化活性进行了研究。Sulpizio等人(2016)调查了2'-氨基茚醌衍生物的抗氧化性能,这些衍生物在结构上相关,表明了在生物应用中的潜力 (Sulpizio et al., 2016)。
荧光和光物理性质
- 已经研究了相关化合物的荧光和光物理性质,如Tang & Verkade (1996)对具有高荧光量子产率的光学活性化合物的研究。这类研究对材料科学和光物理学应用至关重要 (Tang & Verkade, 1996)。
细胞毒性和抗增殖活性
- 已经探讨了结构相关化合物的细胞毒性和抗增殖活性,重点关注它们对癌细胞的影响。Abolhasani等人(2020)的研究评估了二甲氧基和三甲氧基茚酮螺环异噁唑啉对HepG2癌性肝细胞的细胞毒性,表明这些化合物在癌症治疗中的潜力 (Abolhasani et al., 2020)。
安全和危害
属性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3-(4-propan-2-ylanilino)inden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO3/c1-16(2)17-9-12-19(13-10-17)27-25-20-7-5-6-8-21(20)26(28)24(25)18-11-14-22(29-3)23(15-18)30-4/h5-16,27H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVHZZZXSEGXGEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2=C(C(=O)C3=CC=CC=C32)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
快速询问
类别
最多查看
3,5-Dinitro-4-methoxybenzaldehyde
53104-41-9

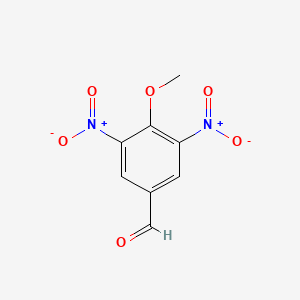
![rac-[(1R,3aS,7aS)-hexahydro-1H-furo[3,4-c]pyran-1-yl]methanamine hydrochloride](/img/structure/B2429043.png)
![3-(1-(2-(2,4-difluorophenyl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2429045.png)
![2-(3-{[(4-fluorophenyl)sulfonyl]amino}phenoxy)-N-(3-methylbutyl)nicotinamide](/img/structure/B2429046.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2-methylphenyl)oxamide](/img/structure/B2429048.png)
triazin-4-one](/img/structure/B2429050.png)
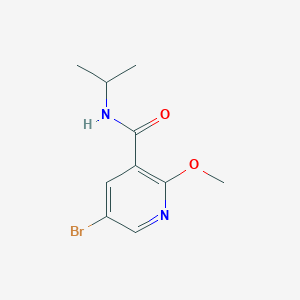
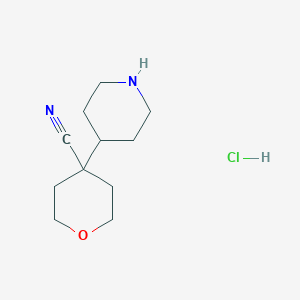
![5-ethoxy-6-ethyl-1-methyl-3-(2-morpholino-2-oxoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2429055.png)
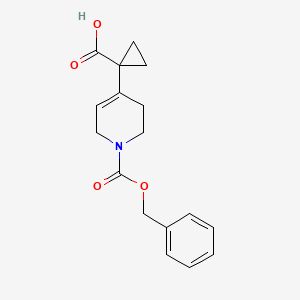
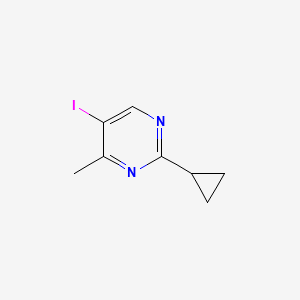
![3-Oxo-6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-2,3-dihydro-4-pyridazinecarboxylic acid](/img/structure/B2429059.png)
![N-(2,5-dimethylphenyl)-2-[4-(4-ethoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2429061.png)
